Doxylamine-d5 Succinate

Overview

Description

Doxylamine succinate is a first-generation antihistamine that is commonly used to treat symptoms of allergies, the common cold, and insomnia. It is also used in combination with pyridoxine (vitamin B6) to treat nausea and vomiting during pregnancy. Doxylamine succinate is known for its sedative properties, making it a popular over-the-counter sleep aid .

Mechanism of Action

Target of Action

Doxylamine, also known as Doxylamine D5 Succinate, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep and wakefulness .

Mode of Action

Doxylamine acts as an antagonist at the Histamine H1 receptors . This means it binds to these receptors and inhibits their function, preventing histamine from exerting its effects. As a result, it can reduce allergic symptoms and induce sedation . It also has substantial sedative and anticholinergic effects .

Biochemical Pathways

Doxylamine’s action on the Histamine H1 receptors affects several biochemical pathways. By inhibiting these receptors, it can reduce the physiological effects of histamine, which include vasodilation, bronchoconstriction, and stimulation of the sensory nerves . This can lead to a reduction in allergy symptoms and the induction of sleep .

Pharmacokinetics

Doxylamine is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . Its bioavailability is approximately 24.7% when taken orally . The elimination half-life of doxylamine is between 10 to 12 hours, and it is excreted in the urine (60%) and feces (40%) . These properties affect the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The molecular and cellular effects of doxylamine’s action primarily involve the inhibition of Histamine H1 receptors. This results in a decrease in allergic symptoms and the induction of sleep . It also has anticholinergic effects, meaning it can inhibit the action of acetylcholine, a neurotransmitter involved in many functions including muscle movement and heart rate .

Action Environment

The action, efficacy, and stability of doxylamine can be influenced by various environmental factors. For instance, the drug should be stored at -20°C for optimal stability . Moreover, factors such as the patient’s age, liver function, and the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness .

Biochemical Analysis

Biochemical Properties

Doxylamine (D5 succinate) plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This compound interacts with various biomolecules, including histamine and acetylcholine receptors. By binding to these receptors, doxylamine (D5 succinate) inhibits the action of histamine, thereby reducing allergic symptoms and inducing sedation .

Cellular Effects

Doxylamine (D5 succinate) affects various cell types and cellular processes. It influences cell function by blocking histamine H1 receptors, leading to decreased cell signaling through these pathways. This inhibition can alter gene expression and cellular metabolism, resulting in reduced allergic responses and increased sedation .

Molecular Mechanism

At the molecular level, doxylamine (D5 succinate) exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors. This binding inhibits the downstream signaling pathways associated with histamine, leading to reduced allergic symptoms and sedation. Additionally, doxylamine (D5 succinate) may interact with muscarinic acetylcholine receptors, contributing to its sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of doxylamine (D5 succinate) can change over time. The compound is relatively stable, but its degradation products may influence long-term cellular function. Studies have shown that doxylamine succinate maintains its efficacy over extended periods, although prolonged exposure can lead to tolerance and reduced effectiveness .

Dosage Effects in Animal Models

The effects of doxylamine (D5 succinate) vary with different dosages in animal models. At lower doses, it effectively reduces allergic symptoms and induces sedation without significant adverse effects. At higher doses, doxylamine (D5 succinate) can cause toxicity, including liver damage and altered metabolic processes. These effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Doxylamine (D5 succinate) is metabolized through several pathways, including N-demethylation and side-chain oxidation. The primary metabolites include N-desmethyldoxylamine and didesmethyldoxylamine. These metabolic processes involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of doxylamine (D5 succinate) .

Transport and Distribution

Within cells and tissues, doxylamine (D5 succinate) is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects. The compound’s distribution is influenced by its lipophilicity and interactions with transport proteins .

Subcellular Localization

Doxylamine (D5 succinate) localizes to various subcellular compartments, including the cytoplasm and cell membrane. Its activity is modulated by post-translational modifications and interactions with specific targeting signals. These factors influence the compound’s efficacy and duration of action within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of doxylamine succinate involves the reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride in an organic solvent at high temperature. The product, N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine, is then reacted with succinic acid to form doxylamine succinate .

Industrial Production Methods: In industrial settings, the synthesis of doxylamine succinate follows a similar route but is optimized for large-scale production. The process involves dissolving 2-pyridyl phenyl methyl carbinol in an organic solvent, reacting it with 2-dimethylaminoethyl chloride hydrochloride at high temperature, and then forming the succinate salt with succinic acid. The final product is obtained through cooling crystallization .

Chemical Reactions Analysis

Types of Reactions: Doxylamine succinate undergoes various chemical reactions, including:

Oxidation: Doxylamine can be oxidized under certain conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Doxylamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in different substituted derivatives of doxylamine .

Scientific Research Applications

Doxylamine succinate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of antihistamines and their interactions with receptors.

Biology: Doxylamine is studied for its effects on histamine receptors and its role in allergic reactions.

Medicine: It is widely used in clinical research to understand its efficacy and safety in treating insomnia, allergies, and nausea during pregnancy.

Industry: Doxylamine succinate is used in the formulation of various over-the-counter medications for allergy relief and sleep aids .

Comparison with Similar Compounds

Diphenhydramine: Another first-generation antihistamine with similar sedative properties.

Doxepin: A tricyclic antidepressant with antihistamine effects.

Pyrilamine: A first-generation antihistamine used to treat allergies and insomnia

Uniqueness: Doxylamine succinate is unique in its combination of strong sedative effects and its use in combination with pyridoxine for treating nausea during pregnancy. Its high efficacy as a sleep aid and its availability over-the-counter make it a widely used medication .

Biological Activity

Doxylamine-d5 succinate is a deuterated form of doxylamine succinate, a first-generation antihistamine commonly used for its sedative properties and to alleviate allergic symptoms. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical interactions, and relevant case studies.

Target Receptors

Doxylamine-d5 primarily acts as an antagonist at the Histamine H1 receptors . By inhibiting these receptors, it effectively reduces the physiological effects of histamine, such as vasodilation and bronchoconstriction, thereby alleviating allergic symptoms and inducing sedation.

Biochemical Pathways

The inhibition of Histamine H1 receptors by doxylamine-d5 affects several biochemical pathways. This action leads to decreased signaling through these pathways, which can alter gene expression and cellular metabolism. Additionally, doxylamine-d5 may interact with muscarinic acetylcholine receptors, contributing to its sedative effects.

Pharmacokinetics

Doxylamine-d5 is metabolized in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9), producing key metabolites such as N-desmethyldoxylamine and didesmethyldoxylamine. Its distribution within tissues is influenced by its lipophilicity, allowing effective penetration into the central nervous system.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (12.5 mg) | Value (25 mg) |

|---|---|---|

| Cmax (ng/mL) | 61.94 | 124.91 |

| AUC (ng·h/mL) | 817.33 | 1630.85 |

| tmax (h) | 3.0 | 3.0 |

| Half-life (h) | 9.0 | 9.0 |

| Bioavailability | ~100% | ~100% |

Cellular Effects

Doxylamine-d5's antagonistic action on histamine H1 receptors leads to various cellular effects:

- Reduced Allergic Responses : By blocking histamine signaling, doxylamine-d5 decreases symptoms associated with allergies.

- Sedation : Its interaction with central nervous system receptors induces sleepiness and can be used as a short-term treatment for insomnia .

Study on Pharmacokinetics

A pharmacokinetic study involving healthy volunteers assessed the effects of food on doxylamine absorption. Participants received either a fasting or fed dose of doxylamine succinate (25 mg). The results indicated no significant differences in pharmacokinetic parameters between the two conditions, suggesting that food intake does not markedly affect the bioavailability of doxylamine .

Sedative Effects in Clinical Use

Research has demonstrated that doxylamine succinate is effective in managing short-term insomnia due to its sedative properties. A study involving various dosages showed a predictable linear increase in systemic exposure across therapeutic doses (12.5 mg to 25 mg), confirming its safety and tolerability in clinical settings .

Properties

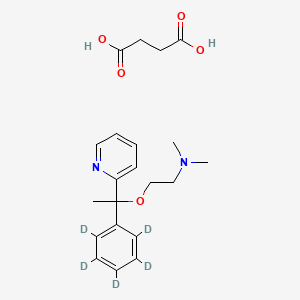

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.